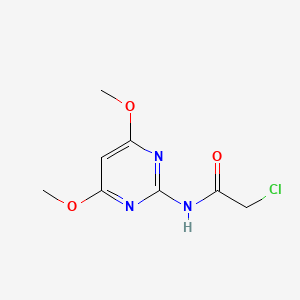

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide” is a chemical compound with the molecular formula C8H10ClN3O3 and a molecular weight of 231.64 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide” is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, with slightly different bond parameters .Chemical Reactions Analysis

As mentioned in the Synthesis Analysis, “2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide” might be involved in aromatic nucleophilic substitution reactions .Applications De Recherche Scientifique

Synthesis of 2-anilinopyrimidines

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction . This method demonstrates the efficacy of microwaves in the synthesis of heterocyclic compounds compared to the results obtained with conventional heating .

Conversion of Imines and Carboxylic Acids into β-lactams

A novel and convenient method for the conversion of imines and carboxylic acids into β-lactams using 2-chloro-4,6-dimethoxy-1,3,5-triazine at room temperature in dry dichloromethane has been described . This method is efficient and the water-soluble byproduct is removed by simple aqueous workup .

Synthesis of New Spiro [cyclopropane-1,4’-pyrazol-3-one] Derivative

It could be used to synthesize a new spiro [cyclopropane-1,4’-pyrazol-3-one] derivative, 5,6-Diaza-N, N-diethyl-4-methyl-7-oxo-2,2,6-triphenylspiro [2.4]hept-4-ene-1-carboxamide, by reacting with 4-arylidene-3H-pyrazol-3-one .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds such as chloroacetamides are known to inhibit the synthesis of certain long-chain fatty acids , which are crucial for plant growth.

Mode of Action

It’s known that chloroacetamides, a related class of compounds, act by inhibiting the synthesis of certain long-chain fatty acids . This inhibition disrupts the lipid bilayer of cell membranes, leading to reduced plant growth.

Biochemical Pathways

Based on the mode of action of related compounds, it can be inferred that the compound may interfere with the fatty acid synthesis pathway, leading to disruption of cell membrane integrity and reduced plant growth .

Pharmacokinetics

Related compounds are known to have high aqueous solubility and are semi-volatile

Result of Action

Based on the known effects of related compounds, it can be inferred that the compound may lead to disruption of cell membrane integrity and reduced plant growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide. For instance, related compounds are known to be semi-volatile and have high potential to leach to groundwater . This suggests that environmental conditions such as temperature, humidity, and soil composition could influence the compound’s action and stability.

Propriétés

IUPAC Name |

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-14-6-3-7(15-2)12-8(11-6)10-5(13)4-9/h3H,4H2,1-2H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRYLYMACWBTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2813607.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/no-structure.png)

![N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide](/img/structure/B2813611.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2813612.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(phenoxymethyl)-1-benzofuran-2-carboxylate](/img/structure/B2813614.png)

![2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2813615.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813617.png)

![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B2813621.png)